N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Overview
Description
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of benzodioxole, thiazole, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzodioxole and thiophene sulfonyl groups. The final step involves the formation of the piperidine carboxamide moiety.
Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Benzodioxole Introduction: The benzodioxole group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable benzodioxole derivative reacts with the thiazole intermediate.
Thiophene Sulfonyl Group Addition: This step involves the sulfonylation of the thiophene ring using sulfonyl chlorides in the presence of a base such as pyridine.
Piperidine Carboxamide Formation: The final step is the coupling of the piperidine derivative with the carboxamide group, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and thiophene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thiazole and piperidine rings using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole and thiophene rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the thiazole ring can yield thiazolidines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving its molecular targets.
Materials Science: The compound’s structural features may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazole moieties may play a role in binding to the active site of the target, while the thiophene sulfonyl group could enhance the compound’s solubility and bioavailability. The piperidine carboxamide group may contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2H-1,3-benzodioxol-5-yl)phenyl]acetamide
- N-[4-(2H-1,3-benzodioxol-5-yl)thiazol-2-yl]acetamide
- N-[4-(2H-1,3-benzodioxol-5-yl)thiophen-2-yl]acetamide
Uniqueness
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to its combination of benzodioxole, thiazole, thiophene, and piperidine moieties. This combination provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above. The presence of the thiophene sulfonyl group, in particular, may enhance the compound’s solubility and bioavailability, making it a more effective candidate for various applications.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S3/c24-19(13-5-7-23(8-6-13)31(25,26)18-2-1-9-29-18)22-20-21-15(11-30-20)14-3-4-16-17(10-14)28-12-27-16/h1-4,9-11,13H,5-8,12H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICDPNXZYJXMBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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